

# N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid pKa and buffering range

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## Compound of Interest

Compound Name: *N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid*

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An In-depth Technical Guide on **N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic Acid** (TAPS) for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and applications of **N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid**, commonly known as TAPS. A zwitterionic buffer, TAPS is a valuable tool in various biochemical and molecular biology applications due to its buffering capacity in the physiological pH range.

## Physicochemical Properties of TAPS

TAPS is a sulfonic acid-based buffer that belongs to the group of Good's buffers. Its zwitterionic nature at neutral pH makes it poorly permeable to biological membranes.

## Quantitative Data Summary

The key quantitative parameters for TAPS are summarized in the table below for easy reference.

Property	Value	Citation(s)
pKa at 25°C (298.15 K)	8.44 (at zero ionic strength)	
Buffering pH Range	7.7 – 9.1	
Molecular Formula	C <sub>7</sub> H <sub>17</sub> NO <sub>6</sub> S	
Molecular Weight	243.28 g/mol	
Temperature Dependence (dpKa/dT)	Decreases with increasing temperature.	

## Experimental Protocol: Determination of pKa by Potentiometric Titration

The pKa of TAPS can be accurately determined using potentiometric titration. This method involves the gradual addition of a strong base to a solution of the weak acid (TAPS) and monitoring the resulting pH changes.

Materials and Equipment:

- **N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid (TAPS)**
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- High-purity water (e.g., Milli-Q or equivalent)
- pH meter with a combination glass electrode
- Magnetic stirrer and stir bar
- Calibrated burette (Class A)
- Beaker (100 mL or 150 mL)
- Temperature probe or water bath to maintain constant temperature (25°C)

#### Procedure:

- Preparation of TAPS Solution: Accurately weigh a known amount of TAPS to prepare a solution of a specific concentration (e.g., 0.05 M) in a known volume of high-purity water.
- Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (25°C).
- Titration Setup:
  - Place a known volume (e.g., 50 mL) of the TAPS solution into a beaker with a magnetic stir bar.
  - Immerse the calibrated pH electrode and a temperature probe into the solution, ensuring the electrode tip is submerged but does not interfere with the stir bar.
  - Begin gentle and constant stirring.
- Initial pH and Acidification (Optional but Recommended): Record the initial pH of the TAPS solution. To obtain a full titration curve, the TAPS solution can be acidified to a pH below its buffering range (e.g., pH ~7) with a standardized HCl solution before starting the titration with the base.
- Titration with NaOH:
  - Fill the burette with the standardized 0.1 M NaOH solution.
  - Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).
  - After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added.
  - Continue the titration until the pH has risen significantly above the expected pKa (e.g., to pH 10-11).
- Data Analysis:

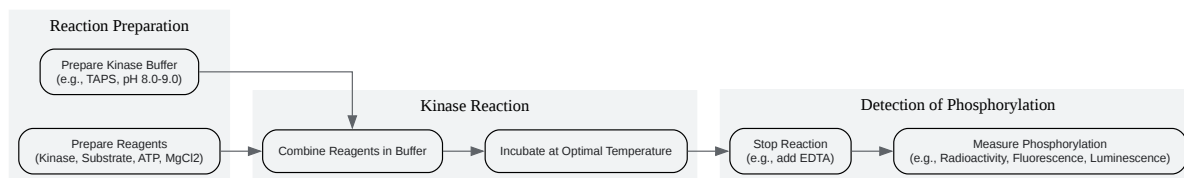
- Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
- Determine the equivalence point, which is the point of steepest slope on the curve. This can be identified from the peak of the first derivative of the titration curve ( $\Delta\text{pH}/\Delta V$ ).
- The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point). At this point, the concentrations of the acidic and basic forms of TAPS are equal.

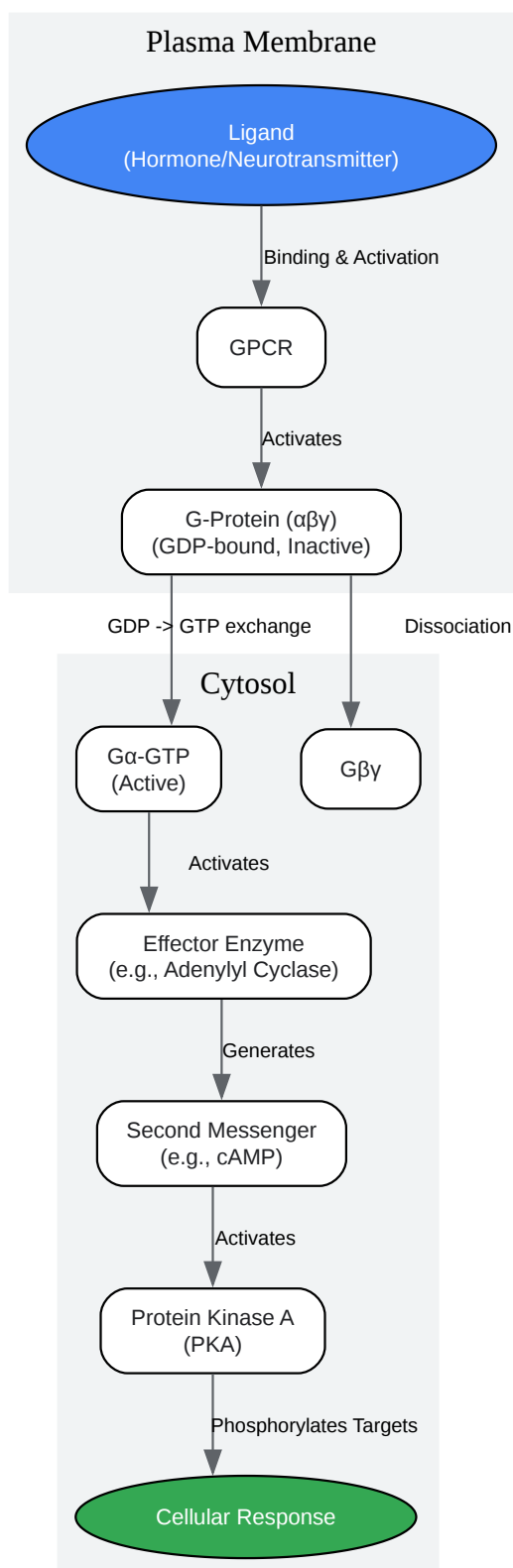
## Applications in Biological Research: Experimental Workflows

TAPS is widely utilized in various biochemical and molecular biology assays due to its buffering capacity in the slightly alkaline range, which is optimal for many enzymatic reactions.

### Kinase Assay Workflow

Protein kinases are crucial enzymes in cellular signaling, and their activity is often assayed in vitro. A stable pH is critical for accurate kinase activity measurement. The following diagram illustrates a general workflow for a protein kinase assay, where a buffer like TAPS would be a suitable choice.





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